

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of NS-062 (Vecabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

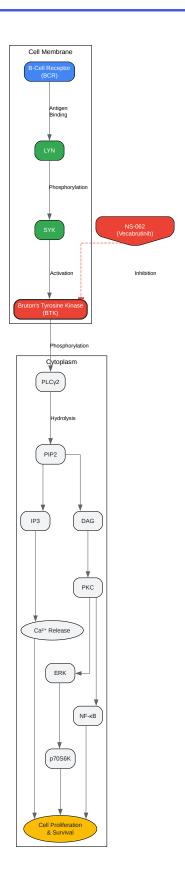
Executive Summary

NS-062, also known as Vecabrutinib (formerly S**NS-062**), is a potent, orally available, and reversible non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Developed to address acquired resistance to covalent BTK inhibitors, **NS-062** demonstrates efficacy against both wild-type BTK and the common C481S resistance mutation. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **NS-062**, compiling available data from preclinical and clinical studies to serve as a resource for ongoing research and development in the field of targeted cancer therapy.

Introduction

Bruton's Tyrosine Kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1] Covalent BTK inhibitors, such as ibrutinib, have transformed the treatment landscape for various B-cell malignancies. However, the emergence of resistance, frequently through a C481S mutation in the BTK active site, limits their long-term efficacy.[1] **NS-062** is a second-generation BTK inhibitor that binds non-covalently, thereby circumventing the C481S resistance mechanism.[1] This guide details its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects.

Mechanism of Action & Signaling Pathway



NS-062 exerts its therapeutic effect by inhibiting the activity of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial kinase in this pathway, and its inhibition by **NS-062** blocks downstream signaling.[1]

Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway and NS-062 Inhibition.

Pharmacodynamics In Vitro Potency and Selectivity

NS-062 demonstrates potent inhibition of both wild-type (WT) and C481S-mutated BTK. It also shows activity against other kinases in the TEC family, such as ITK.[1]

Target	Assay Type	IC50 / Kd (nM)	Reference
BTK (WT)	Recombinant Kinase	4.6	[1]
BTK (C481S)	Recombinant Kinase	1.1	[1]
BTK (WT)	pBTK IC50	2.9	[1]
BTK (C481S)	pBTK IC50	4.4	[1]
ITK	Kd	2.2	[1]
ITK	IC50	24	[1]
Human Whole Blood	pBTK IC50	50 (average)	[1]

Downstream Signaling Inhibition

The inhibitory activity of **NS-062** on BTK leads to the suppression of downstream signaling molecules. In cellular assays, vecabrutinib effectively inhibited the phosphorylation of PLCγ2, ERK, and p70S6K in cell lines expressing both wild-type and mutant BTK.[2]

Pharmacokinetics Preclinical Pharmacokinetics

Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of **NS-062**.

Species	Bioavailability (%F)	Terminal Half-life (hours)	Reference
Rat	≥ 40%	5 - 6	[1]
Dog	≥ 40%	5 - 6	[1]

Clinical Pharmacokinetics

A Phase 1a study in healthy subjects and a subsequent Phase 1b/2 study in patients with B-cell malignancies have characterized the clinical pharmacokinetics of **NS-062**.[3] The data indicate that the pharmacokinetic profile of vecabrutinib is approximately dose-proportional.[4] [5]

Study Population	Dose Range (BID)	Key Findings	Reference
Healthy Subjects (Phase 1a)	Not specified	Favorable safety and PK/PD profiles supporting twice-daily (BID) oral dosing.	[3]
Patients with B-cell Malignancies (Phase 1b/2)	25 mg to 500 mg	Exposure and median steady-state trough concentrations generally increased in an approximately dose-proportional manner. Exposure was maintained across the dosing interval.	[3]

Note: Detailed quantitative data (Cmax, AUC, Tmax) from the full clinical trial reports are not publicly available at the time of this writing.

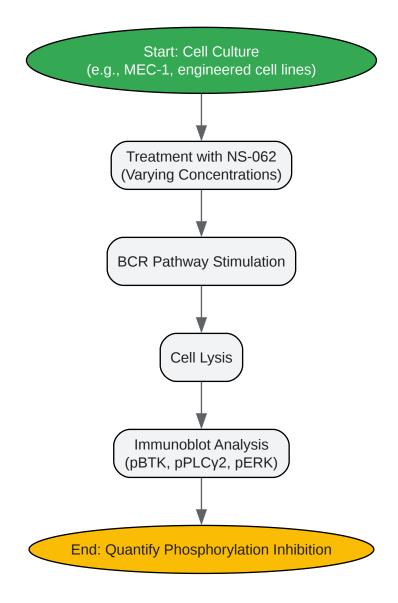
Experimental Protocols In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of **NS-062** against wild-type and mutant BTK.

Methodology:

Recombinant wild-type and C481S mutant BTK enzymes were used.

- A direct kinase assay was performed to measure the enzymatic activity in the presence of varying concentrations of vecabrutinib.
- The IC50 values were calculated based on the dose-response curves.[1]


Cellular Phosphorylation Assays

Objective: To assess the inhibition of BTK and its downstream targets in a cellular context.

Methodology:

- Chronic lymphocytic leukemia (CLL) cell lines (e.g., MEC-1) and cell lines engineered to overexpress wild-type, C481S, or C481R BTK were utilized.[2]
- Cells were treated with varying concentrations of vecabrutinib or a control (e.g., ibrutinib).[2]
- Following treatment, cells were stimulated to activate the BCR pathway.
- Cell lysates were analyzed by immunoblotting to detect the phosphorylation status of BTK,
 PLCy2, and ERK.[2]

Click to download full resolution via product page

Workflow for Cellular Phosphorylation Assays.

Clinical Pharmacokinetic and Pharmacodynamic Assessment

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **NS-062** in human subjects.

Methodology:

 A Phase 1b dose-escalation study was conducted in patients with relapsed/refractory B-cell malignancies using a standard 3+3 design.[3]

- Vecabrutinib was administered orally twice daily (BID) at escalating dose levels.[3]
- Blood samples were collected at various time points to determine the pharmacokinetic parameters.[3]
- Pharmacodynamic activity was assessed by measuring the inhibition of BTK phosphorylation (pBTK) in patient samples.[3]

Conclusion

NS-062 (Vecabrutinib) is a promising non-covalent BTK inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to potently inhibit both wild-type and C481S-mutated BTK addresses a key mechanism of resistance to covalent BTK inhibitors. The dose-proportional pharmacokinetics and sustained target engagement observed in early clinical trials support its continued development. Further studies are warranted to fully elucidate its clinical efficacy and safety in various B-cell malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton's tyrosine kinase inhibitor vecabrutinib in B-cell malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton's tyrosine kinase inhibitor vecabrutinib in B-cell malignancies | Haematologica [haematologica.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of NS-062 (Vecabrutinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611047#pharmacokinetics-andpharmacodynamics-of-ns-062]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com